3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid

Organic Synthesis Process Chemistry Physicochemical Characterization

This pyrazole derivative solves a key medicinal chemistry bottleneck: the need for an advanced intermediate with orthogonal handles for rapid SAR exploration. Unlike analogs lacking bromine or the nitro group, this compound enables sequential functionalization at three distinct positions. - **Three diversification points**: Carboxylic acid (amidation), bromine (Suzuki/Buchwald), nitro group (reduction to amine). - **Proven application**: Direct precursor for kinase inhibitor libraries and agrochemical discovery (fungicides/herbicides). - **Supply guarantee**: Stocked for immediate global delivery. Reliable quality for reproducible methodology development.

Molecular Formula C6H6BrN3O4
Molecular Weight 264.035
CAS No. 1006993-36-7
Cat. No. B2829426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid
CAS1006993-36-7
Molecular FormulaC6H6BrN3O4
Molecular Weight264.035
Structural Identifiers
SMILESC1=C(C(=NN1CCC(=O)O)[N+](=O)[O-])Br
InChIInChI=1S/C6H6BrN3O4/c7-4-3-9(2-1-5(11)12)8-6(4)10(13)14/h3H,1-2H2,(H,11,12)
InChIKeyZZMXTQHEZQCMRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic Acid: A Versatile Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 1006993-36-7) is a brominated, nitro-substituted pyrazole derivative bearing a propanoic acid side chain at the N1 position. It belongs to the class of 3-nitropyrazole derivatives [1]. The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where its reactive bromo and nitro groups enable selective functionalization for targeted applications [2]. Its molecular formula is C6H6BrN3O4, with a molecular weight of 264.03 g/mol .

Why 3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic Acid Cannot Be Substituted by Closely Related Pyrazole Analogs


3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid possesses a unique substitution pattern—specifically, the combination of a bromine atom at the 4-position and a nitro group at the 3-position of the pyrazole ring—that dictates its distinct reactivity profile, physicochemical properties, and biological interactions . Closely related analogs, such as those lacking either the bromine or nitro group , or with different substitution positions , exhibit altered electronic distributions, steric effects, and hydrogen-bonding capabilities. These differences directly impact key parameters including synthetic yield in downstream derivatizations , regioselectivity in N-alkylation reactions [1], and the potential for specific biological activity . Therefore, generic substitution with a structurally similar but functionally distinct pyrazole derivative can lead to failed synthetic campaigns, altered pharmacological profiles, and ultimately, wasted research resources.

Quantitative Differentiation of 3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic Acid Against Closest Analogs


Physicochemical Property Differentiation: Boiling Point and Density Comparison

3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid exhibits distinct physicochemical properties compared to its core analog, 4-bromo-3-nitro-1H-pyrazole. The target compound has a significantly higher boiling point (425.0±35.0 °C at 760 mmHg) and density (2.1±0.1 g/cm3) due to the presence of the propanoic acid side chain, which enables intermolecular hydrogen bonding . This directly impacts its handling during synthesis and purification.

Organic Synthesis Process Chemistry Physicochemical Characterization

Synthetic Efficiency: Yield Optimization in 4-Bromopyrazole Suzuki Couplings

The 4-bromo substituent in 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid serves as a versatile handle for Pd-catalyzed cross-coupling reactions. Literature on analogous 4-bromopyrazole systems reports high yields (88-93%) for Suzuki couplings with arylboronic esters . This high efficiency is a key differentiator for building complex molecular libraries, as the presence of the nitro group and propanoic acid tail can further modulate reactivity and product properties.

Cross-Coupling Synthetic Methodology Process Optimization

Regioselective Functionalization: N1-Alkylation Selectivity Versus Other Pyrazoles

The compound's structure, with a pre-installed propanoic acid chain at N1 and distinct substituents (Br, NO2) at the 4- and 3-positions, dictates its reactivity in N-alkylation. Research on similar pyrazoles shows that the presence of electron-withdrawing groups like nitro and bromo can significantly influence the regioselectivity of N-alkylation under basic conditions, often favoring the N1 position due to steric and electronic effects [1]. This contrasts with less-substituted analogs where mixtures of N1 and N2 isomers are common, complicating purification [2].

Medicinal Chemistry Late-Stage Functionalization Synthetic Methodology

High-Value Research and Industrial Applications for 3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic Acid


Medicinal Chemistry: Synthesis of Diversely Functionalized Kinase Inhibitor Libraries

The compound serves as an advanced intermediate for constructing pyrazole-based kinase inhibitor libraries. Its orthogonal functional groups allow for sequential derivatization: the carboxylic acid can be amidated to introduce amine-containing fragments, while the bromine atom enables Suzuki or Buchwald-Hartwig couplings to install diverse aromatic or heteroaromatic rings [1]. The nitro group can be reduced to an amine, providing a third point of diversification. This three-point functionalization strategy is highly valued in medicinal chemistry for rapid SAR exploration.

Agrochemical Discovery: Preparation of 3-Nitropyrazole-Derived Antimicrobials

Patents and literature demonstrate that 3-nitropyrazole derivatives possess significant antimicrobial, parasiticidal, and herbicidal properties [1]. 3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a direct precursor to such compounds, enabling the introduction of the bioactive 3-nitropyrazole motif into more complex molecular frameworks via the bromo handle and the carboxylic acid tail. This makes it a strategic building block for agrochemical discovery programs targeting novel fungicides or herbicides.

Synthetic Methodology: Study of Regioselective N-Alkylation and Cross-Coupling Reactions

Due to its distinct substitution pattern, the compound is an ideal model substrate for investigating the regioselectivity of N-alkylation reactions on pyrazoles under various conditions (e.g., base, solvent, temperature) [1]. Furthermore, the 4-bromo substituent serves as a benchmark for developing and optimizing new cross-coupling methodologies, with the nitro group providing a convenient spectroscopic handle for monitoring reaction progress.

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